D-Erythronolactone

Description

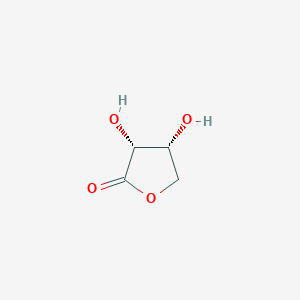

Erythrono-1,4-lactone is a butan-4-olide that is dihydrofuran-2-one substituted at C-3 and C-4 by hydroxy groups (the 3R,4R-diastereomer). It is a butan-4-olide and a diol.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMJBNSHAZVGMC-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935493 | |

| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Erythrono-1,4-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15667-21-7, 17675-99-9 | |

| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythrono-1,4-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to D-Erythronolactone: Core Properties and Applications

Foreword: D-Erythronolactone, a seemingly simple chiral molecule, represents a cornerstone in the synthesis of complex, biologically active compounds. Its rigid, stereochemically defined structure provides a reliable scaffold upon which medicinal chemists and synthetic organic chemists can build, making it an invaluable asset in drug discovery and development. This guide moves beyond a simple recitation of facts to provide a deeper understanding of why and how D-Erythronolactone is utilized, grounding its theoretical importance in practical, field-proven applications and methodologies. We will explore its fundamental properties, delve into the logic of its synthesis and reactivity, and illuminate its role as a critical chiral synthon.

Core Physicochemical & Structural Data

D-Erythronolactone, systematically named (3R,4R)-3,4-dihydroxyoxolan-2-one, is a cyclic ester (a lactone) derived from D-erythronic acid.[1][2] Its compact furanone ring is adorned with two hydroxyl groups in a cis configuration, a key feature that dictates both its physical properties and its chemical reactivity. This stereochemistry is crucial for its function as a chiral building block in asymmetric synthesis.[3]

Identification and Key Properties

A summary of the essential quantitative data for D-Erythronolactone is presented below, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| IUPAC Name | (3R,4R)-3,4-dihydroxyoxolan-2-one | [2] |

| CAS Number | 15667-21-7 | [1][4] |

| Molecular Formula | C₄H₆O₄ | [1] |

| Molecular Weight | 118.09 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid/powder | [4][5][6] |

| Melting Point | 100-102 °C (lit.) or 162-163 °C | [1][4][5][6] |

| Boiling Point | ~340 °C at 760 mmHg (estimate) | [1] |

| Solubility | Soluble in water (674 mg/mL at 25°C); Slightly soluble in DMSO and Methanol | [1][4][5] |

| Optical Rotation [α]²⁰/D | -71° (c=1 in H₂O) | [4] |

| pKa | ~5.9 or 12.34 (Predicted) | [1][5] |

Note: Discrepancies in reported melting points (e.g., 100-102°C vs. 162-163°C) may exist in literature and commercial sources, potentially due to different polymorphic forms or purity levels. Experimental verification is recommended.

Synthesis and Chemical Reactivity: A Strategic Perspective

The utility of D-Erythronolactone is predicated on its availability in an enantiomerically pure form. Synthetic strategies leverage the "chiral pool," starting from abundant, naturally occurring carbohydrates.

Established Synthetic Pathways

The synthesis of D-Erythronolactone has been achieved from various precursors, including D-glucose, D-ribose, and L-rhamnose.[3][7] However, a prevalent and efficient method involves the oxidative cleavage of a larger carbohydrate, such as D-isoascorbic acid (erythorbic acid).[3][7]

Causality of the D-Isoascorbic Acid Route: This pathway is favored due to the ready availability of the starting material and the straightforward nature of the oxidative cleavage. The reaction typically employs an oxidizing agent like hydrogen peroxide in a basic medium.[3] The mechanism involves the cleavage of the two-carbon side chain from the erythorbic acid backbone, directly yielding the desired four-carbon lactone ring system.

A general workflow for a common synthetic approach is visualized below.

Caption: A generalized workflow for the synthesis of D-Erythronolactone.

The Chiral Synthon: Reactivity and Protection

The true power of D-Erythronolactone lies in its role as a chiral synthon.[3] The two adjacent hydroxyl groups and the lactone carbonyl are key functional handles for further elaboration.

Protecting Group Strategy: The cis-diol is a prime target for protection, most commonly as an acetonide to form 2,3-O-Isopropylidene-D-erythronolactone .[3][7][8] This is a self-validating step; the rigid conformation required for acetonide formation is readily achieved by the cis-diol, making the reaction efficient. This protected intermediate is highly valuable because it:

-

Masks the diol: Prevents unwanted side reactions during subsequent transformations.

-

Activates the molecule for other reactions: The lactone carbonyl remains available for nucleophilic attack.

-

Is readily deprotected: The isopropylidene group can be easily removed under mild acidic conditions when the diol functionality is needed again.[3]

This protection/deprotection strategy is fundamental to its use in multi-step syntheses of natural products and pharmaceuticals.[8]

Biological Significance and Applications in Drug Development

D-Erythronolactone is not merely a synthetic curiosity; it is a precursor to biologically relevant molecules and exhibits its own range of bioactivities.

Endogenous and Pharmacological Roles

-

Biochemical Intermediate: D-Erythronolactone is a precursor for the synthesis of 4-phospho-D-erythronate (4PE).[3][9] 4PE is a key intermediate in the biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, in some bacteria.[9] This makes enzymes in this pathway potential targets for novel antibacterial agents.

-

Enzyme Inhibition: As a chiral scaffold, D-Erythronolactone is used to synthesize potent and specific enzyme inhibitors.[3] For example, 4-phospho-D-erythronate, derived from the lactone, is a known competitive inhibitor of Ribose-5-phosphate isomerase (RPI).[3]

-

Reported Bioactivities: Studies have indicated that D-Erythronolactone possesses antibacterial, antifungal, and antioxidant properties.[1] It has also been reported to stimulate collagen production, suggesting potential applications in tissue repair.[1] Lactones as a chemical class are known to exhibit a wide array of biological effects, including antitumor activities.[10][11]

The role of D-Erythronolactone as a precursor in a bacterial metabolic pathway is illustrated below.

Caption: Role of D-Erythronolactone as a precursor to a key bacterial metabolite.

Experimental Protocol: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone

This protocol describes a common and crucial transformation, converting D-Erythronolactone into its more synthetically versatile protected form. The choice of an anhydrous acid catalyst is critical to drive the equilibrium towards the acetonide product by consuming the water byproduct.

Materials:

-

D-Erythronolactone

-

Anhydrous Acetone

-

2,2-Dimethoxypropane (optional, as water scavenger)

-

Anhydrous p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser (if heating), separatory funnel, rotary evaporator

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve D-Erythronolactone in anhydrous acetone. Rationale: Acetone serves as both the solvent and the reagent for forming the isopropylidene ketal.

-

Catalyst Addition: Add a catalytic amount of anhydrous p-TsOH to the solution. Rationale: An acid catalyst is required to protonate the carbonyl oxygen of acetone, activating it for nucleophilic attack by the diol's hydroxyl groups.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (more polar) and the formation of the product (less polar). The reaction is typically complete within a few hours.

-

Quenching: Once the reaction is complete, quench the catalyst by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic. Rationale: The base neutralizes the acid catalyst, stopping the reaction and preventing potential acid-catalyzed degradation during workup.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers. Rationale: The product is significantly more soluble in organic solvents like ethyl acetate than in the aqueous phase, allowing for its efficient separation.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Rationale: Removal of residual water is essential before solvent evaporation to obtain a clean product.

-

Purification: The resulting crude product, 2,3-O-Isopropylidene-D-erythronolactone, can be further purified by recrystallization or silica gel chromatography if necessary to yield a white solid.[8]

Analytical Methodologies

The structural integrity and purity of D-Erythronolactone and its derivatives are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure, providing unambiguous information about the connectivity and stereochemical arrangement of atoms.[1][3]

-

Mass Spectrometry (MS): Used to confirm the molecular weight and elemental composition of the compound.[1]

-

High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity and for quantification in complex mixtures.[1] Chiral HPLC columns can be used to verify enantiomeric purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Also used for quantification and purity analysis, often after derivatization to increase volatility.[1]

Safety, Handling, and Storage

Safety Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6][12]

-

Avoid contact with skin and eyes.[5]

-

Avoid inhalation of dust or powder. Handle in a well-ventilated area or fume hood.[6][12]

-

In case of contact, rinse the affected area thoroughly with water.

Storage Conditions:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][5][6][12]

-

Keep away from strong oxidizing agents.[6] Recommended storage is at room temperature.[4][5]

Conclusion and Future Directions

D-Erythronolactone is a powerful chiral building block whose value is firmly established in synthetic and medicinal chemistry. Its well-defined stereochemistry and versatile functionality allow for the efficient construction of complex molecular architectures. While current research leverages its role as a precursor, future efforts may focus on developing more cost-effective and sustainable large-scale syntheses and further exploring the therapeutic potential of D-Erythronolactone derivatives themselves.[1][13] The continued investigation into its biological activities could unveil new applications in drug discovery, solidifying its importance for researchers, scientists, and drug development professionals.

References

-

D-ERYTHRONIC ACID GAMMA-LACTONE - ChemBK. (2024-04-09). Retrieved from [Link]

-

2,3-o-isopropylidene-d-erythronolactone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

A Simple Route for Synthesis of 4-Phospho-D-Erythronate - PMC - NIH. (n.d.). Retrieved from [Link]

-

Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Multikilogram Synthesis of 4-d-Erythronolactone via Batch and Continuous Processing. (2012-04-10). ACS Publications. Retrieved from [Link]

-

2,3-O-Isopropylidene-D-erythronolactone | C7H10O4 | CID 386843 - PubChem. (n.d.). Retrieved from [Link]

-

Showing metabocard for Erythrono-1,4-lactone (HMDB0000349) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

D-erythro-hex-2-enonic acid, gamma-lactone | C6H8O6 | CID 54676860 - PubChem. (n.d.). Retrieved from [Link]

-

Biological Activities of Natural Products III - PMC - NIH. (2023-06-19). Retrieved from [Link]

-

Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes. (2020-11-24). MDPI. Retrieved from [Link]

-

Determining the accuracy and suitability of common analytical techniques for sophorolipid biosurfactants - PubMed Central. (n.d.). Retrieved from [Link]

-

Natural and Synthetic Lactones Possessing Antitumor Activities - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - MDPI. (2023-03-07). Retrieved from [Link]

Sources

- 1. glycodepot.com [glycodepot.com]

- 2. Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-Erythronolactone | 15667-21-7 | Benchchem [benchchem.com]

- 4. D-ERYTHRONOLACTONE | 15667-21-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemimpex.com [chemimpex.com]

- 9. A Simple Route for Synthesis of 4-Phospho-D-Erythronate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biosynth.com [biosynth.com]

- 13. pubs.acs.org [pubs.acs.org]

D-Erythronolactone CAS number and structure

An In-depth Technical Guide to D-Erythronolactone (CAS: 15667-21-7): Structure, Synthesis, and Applications in Drug Discovery

Abstract

D-Erythronolactone is a structurally unique, chiral γ-lactone that has garnered significant attention from the scientific community. Its value is rooted in its stereochemically defined structure, which makes it a critical chiral building block, or "synthon," for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of D-Erythronolactone, covering its core molecular identity, physicochemical properties, and established synthetic routes. We will delve into detailed experimental protocols, explain the causal relationships behind methodological choices, and explore its pivotal role in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this versatile compound.

Core Molecular Identity and Structure

D-Erythronolactone is a cyclic monosaccharide derivative, specifically a butan-4-olide, featuring a five-membered ring.[1] Its precise stereochemistry is the foundation of its utility in asymmetric synthesis.

Chemical Identifiers

A compound's identity is unequivocally established by a set of standardized identifiers. The key identifiers for D-Erythronolactone are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 15667-21-7 | [2][3][4] |

| IUPAC Name | (3R,4R)-3,4-dihydroxyoxolan-2-one | [1][2] |

| Molecular Formula | C₄H₆O₄ | [2][4] |

| Molecular Weight | 118.09 g/mol | [2][3] |

| Synonyms | D-Erythronic γ-lactone, (3R,4R)-(-)-D-Erythrono-1,4-lactone, Dihydro-3,4-dihydroxy-2(3H)-furanone | [2][3][4] |

| InChI Key | SGMJBNSHAZVGMC-PWNYCUMCSA-N | [3] |

Structural Elucidation

The structure of D-Erythronolactone consists of a tetrahydrofuran ring with a ketone at the C2 position, forming a lactone (a cyclic ester). The defining features are the two hydroxyl (-OH) groups at the C3 and C4 positions. The "(3R,4R)" designation specifies their absolute stereoconfiguration, meaning they are on the same side of the ring (cis-diol). This fixed chirality is what makes D-Erythronolactone a valuable starting material for creating other chiral molecules.[1][5]

Physicochemical Properties

The physical and chemical characteristics of D-Erythronolactone dictate its handling, reactivity, and applications in various experimental settings.

| Property | Value | Source(s) |

| Physical State | White to off-white solid or crystal powder. | [4][6] |

| Melting Point | 99 - 102 °C; 100 - 102 °C | [4][6] |

| Boiling Point | ~340 °C at 760 mmHg | [2] |

| Solubility | Water: 674 mg/mL at 25 °C; Slightly soluble in DMSO and Methanol. | [2][4] |

| Optical Rotation | [α]20/D: -71° (c=1 in H₂O) | [3][4] |

| pKa | ~12.34 | [4] |

D-Erythronolactone is a stable compound under standard conditions and can be stored at room temperature in a dry, sealed container.[2][4][7] It is incompatible with strong oxidizing agents.[6] While stable in neutral or acidic solutions, the lactone ring can be hydrolyzed under basic conditions.[2]

Synthesis and Purification

While several historical synthetic routes exist, the most efficient and commonly employed method involves the oxidative cleavage of a readily available carbohydrate precursor, D-isoascorbic acid (erythorbic acid).[5][8] This approach is favored because it starts from an inexpensive, enantiomerically pure material and proceeds in high yield.

Rationale for Synthetic Route Selection

The synthesis from D-isoascorbic acid is a classic example of leveraging the "chiral pool"—using abundant, naturally occurring chiral molecules as starting materials. The reaction proceeds via oxidative cleavage of the two-carbon side chain of erythorbic acid.[5] The choice of hydrogen peroxide as the oxidant is advantageous due to its low cost and the fact that its primary byproduct is water, simplifying downstream purification. The use of a base like sodium carbonate is critical for facilitating the reaction.[4][5]

Detailed Experimental Protocol: Synthesis from D-Isoascorbic Acid

This protocol is adapted from established literature procedures.[4][8][9] It is a self-validating system where reaction progress can be monitored through simple tests and product isolation relies on fundamental chemical principles.

Materials:

-

D-Isoascorbic acid (Erythorbic acid)

-

Sodium carbonate, anhydrous

-

30% Hydrogen peroxide solution

-

Zinc powder or Norit (activated carbon)

-

6 N Hydrochloric acid

-

Ethyl acetate

-

Deionized water

-

Celite

Procedure:

-

Salt Formation: Dissolve D-isoascorbic acid (1.0 eq) in deionized water (~14 mL per gram of acid). Cool the solution to 0-6 °C in an ice bath. Add anhydrous sodium carbonate (2.0 eq) portion-wise while stirring, ensuring the temperature remains low.

-

Oxidation: To the resulting solution, slowly add 30% hydrogen peroxide (~1.25 mL per gram of starting acid). An exothermic reaction will occur; control the addition rate to maintain the internal temperature below 30 °C.[4] After addition is complete, allow the mixture to warm and stir for 30-60 minutes at approximately 40-45 °C.[4][8]

-

Quenching Excess Peroxide: Add a small amount of zinc powder or Norit A (activated carbon) in portions to decompose any remaining hydrogen peroxide.[8] The cessation of gas evolution and a negative result on a potassium iodide-starch test paper indicate completion.

-

Acidification and Isolation: Filter the hot mixture through a pad of Celite to remove the quenching agent. Cool the filtrate and carefully acidify to pH 1.0 with 6 N hydrochloric acid.[4][8]

-

Extraction: Concentrate the acidic solution under reduced pressure to precipitate inorganic salts and a portion of the product. Extract the resulting slurry exhaustively with ethyl acetate (3 x volume of the concentrated aqueous phase).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude D-Erythronolactone can be purified by recrystallization from a suitable solvent like hot ethyl acetate.[8] The final product should be a white crystalline solid.

Workflow Diagram: Synthesis of D-Erythronolactone

The Role of D-Erythronolactone as a Chiral Synthon

In pharmaceutical development, the three-dimensional shape of a molecule is often as important as its chemical composition. Many drugs are chiral, and typically only one enantiomer (mirror-image form) provides the desired therapeutic effect while the other may be inactive or even harmful. D-Erythronolactone's value lies in its role as a chiral synthon, providing a pre-defined stereochemical foundation upon which more complex molecules can be built.[5]

Strategic Use of Protecting Groups: The Isopropylidene Derivative

To perform chemical modifications on one part of a molecule without affecting another, chemists use "protecting groups." For D-Erythronolactone, the two adjacent hydroxyl groups can be selectively protected. A common and highly effective strategy is to react it with acetone in the presence of an acid catalyst to form 2,3-O-Isopropylidene-D-erythronolactone.[5][8] This derivative is more soluble in organic solvents and the isopropylidene group is stable under many reaction conditions, yet it can be easily removed later with mild acid when the hydroxyl groups are needed again.[5] This protected form is a widely used intermediate in the synthesis of natural products.[5][8][10]

Safety, Handling, and Storage

D-Erythronolactone has a low toxicity profile and is considered safe for use in scientific experiments when standard laboratory procedures are followed. [2]

-

Hazard Identification: The compound is not classified as a hazardous substance but may cause skin, eye, and respiratory irritation. [4]* Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. [7]Handle in a well-ventilated area or a chemical fume hood. [6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents. [6][7]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

D-Erythronolactone (CAS: 15667-21-7) is more than a simple chemical; it is a powerful tool in the arsenal of synthetic and medicinal chemists. Its value is derived from its fixed stereochemistry, making it an ideal chiral building block for constructing complex molecules with high precision. The well-established synthesis from D-isoascorbic acid provides a reliable and cost-effective supply for research and development.

Current research continues to explore its potential in synthesizing novel enzyme inhibitors and natural product analogues. [2][5]Future efforts may focus on developing even more efficient, perhaps continuous-flow, synthetic processes and expanding its application in creating new classes of therapeutic agents for diseases ranging from cancer to diabetes. [2][9]Its fundamental role as a chiral synthon ensures that D-Erythronolactone will remain a compound of significant interest to the scientific community for years to come.

References

-

2,3-o-isopropylidene-d-erythronolactone. (n.d.). Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]

-

Multikilogram Synthesis of 4-d-Erythronolactone via Batch and Continuous Processing. (2012, April 10). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Erythrono-1,4-lactone | C4H6O4. (n.d.). PubChem, National Institutes of Health. Retrieved January 5, 2026, from [Link]

Sources

- 1. Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glycodepot.com [glycodepot.com]

- 3. D -Erythronic acid g-lactone 95 15667-21-7 [sigmaaldrich.com]

- 4. D-ERYTHRONOLACTONE | 15667-21-7 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. biosynth.com [biosynth.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemimpex.com [chemimpex.com]

The Chiral Synthon: An In-Depth Technical Guide to the Discovery and History of D-Erythronolactone

This guide provides a comprehensive technical overview of D-Erythronolactone, a pivotal chiral building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed synthetic methodologies, and its significant applications as a chiral precursor.

Introduction: The Significance of Lactones and the Emergence of D-Erythronolactone

Lactones, cyclic esters of hydroxycarboxylic acids, are a prominent class of organic compounds found in a vast array of natural products and pharmaceuticals.[1][2] Their inherent reactivity and stereochemical complexity make them valuable intermediates in synthetic chemistry. Among these, D-Erythronolactone, a simple yet elegant four-carbon γ-lactone, holds a special place. Its rigid, stereochemically defined structure provides a powerful tool for the introduction of specific chirality into larger, more complex molecules, a critical aspect in the development of enantiomerically pure drugs where biological activity is often contingent on a precise three-dimensional arrangement of atoms.[3]

D-Erythronolactone, with its two contiguous stereocenters, serves as an exemplary member of the "chiral pool," a collection of readily available, enantiopure compounds from natural sources that can be elaborated into more complex targets.[4] This guide will trace the journey of D-Erythronolactone from its early explorations to its current status as a cornerstone of asymmetric synthesis.

PART 1: The Genesis of D-Erythronolactone: Discovery and Early Synthetic Endeavors

The history of D-Erythronolactone is intrinsically linked to the study of carbohydrates and their derivatives. Early research into the oxidation and degradation of sugars laid the groundwork for its eventual isolation and synthesis. Various carbohydrate precursors have been historically utilized to access this chiral synthon, including D-ribose, L-rhamnose, and D-glucose, although these routes were often plagued by low yields and numerous steps.[3][5]

A significant advancement in the preparation of D-Erythronolactone came with the exploration of more direct synthetic pathways from readily available starting materials. Two key precursors have emerged as the most practical and widely used: D-isoascorbic acid (erythorbic acid) and D-gluconic acid lactone.

Synthesis from D-isoascorbic Acid (Erythorbic Acid)

A prevalent and efficient method for the synthesis of D-Erythronolactone involves the oxidative cleavage of D-isoascorbic acid, the C5 epimer of Vitamin C.[6][7] This approach is advantageous due to the low cost and availability of the starting material. The reaction proceeds via the oxidative cleavage of the two-carbon side chain at the C4 position. A well-established method involves the use of hydrogen peroxide in the presence of a base.

Experimental Protocol: Synthesis of D-Erythronolactone from D-isoascorbic Acid [6]

Materials:

-

D-isoascorbic acid (17.6 g, 0.1 mol)

-

Anhydrous sodium carbonate (21.2 g, 0.2 mol)

-

30% Hydrogen peroxide solution (22 mL)

-

Zinc powder (1.0 g, 0.015 mol)

-

6 N Hydrochloric acid

-

Ethyl acetate

Procedure:

-

Dissolve D-isoascorbic acid in 250 mL of water and cool the solution to 0-6 °C in an ice bath.

-

Slowly add anhydrous sodium carbonate powder in batches to the stirred solution.

-

Gradually add the 30% hydrogen peroxide solution. The temperature of the reaction mixture will rise.

-

After the addition is complete, continue stirring in the ice bath for 5 minutes.

-

Heat the reaction solution to 42 °C and maintain this temperature with stirring for 30 minutes.

-

Add zinc powder to the reaction mixture to quench any excess hydrogen peroxide. The completion of the quench can be tested with potassium iodide-starch paper.

-

Adjust the pH of the reaction solution to 1.0 with 6 N hydrochloric acid.

-

Concentrate the acidic solution under reduced pressure at 50 °C to a smaller volume, which will precipitate a white solid.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic phases and concentrate to a volume of approximately 200 mL.

-

Upon cooling, D-Erythronolactone will crystallize and can be collected by filtration.

Synthesis from D-Gluconic Acid Lactone

Another important synthetic route to D-Erythronolactone starts from D-gluconic acid lactone.[8][9] This method involves a dehydration reaction, typically facilitated by a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The resulting product is then purified by recrystallization or chromatography. While conceptually straightforward, this method requires careful control of reaction conditions to avoid side products.

Conceptual Workflow for Synthesis from D-Gluconic Acid Lactone

Caption: Synthesis of D-Erythronolactone from D-Gluconic Acid Lactone.

PART 2: Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of D-Erythronolactone is essential for its application in synthesis and biological studies.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₄ | [6] |

| Molecular Weight | 118.09 g/mol | [6] |

| Melting Point | 100-102 °C | [9] |

| Appearance | White crystalline solid | [9] |

| Solubility | Soluble in water and polar organic solvents | |

| Specific Rotation | [α]D²⁵ -72.8° (c 0.498, H₂O) | [1] |

Spectroscopic Data

The structural elucidation and confirmation of D-Erythronolactone rely on various spectroscopic techniques.

| Spectroscopy | Key Features | Reference |

| ¹H NMR | Complex multiplets in the aliphatic region corresponding to the CH and CH₂ protons of the lactone ring. | [6] |

| ¹³C NMR | Signals for the carbonyl carbon, two hydroxyl-bearing carbons, and the methylene carbon. | [10] |

| IR (Infrared) | Strong absorption band for the γ-lactone carbonyl group (C=O) around 1770-1786 cm⁻¹, and a broad band for the hydroxyl groups (O-H) in the region of 3200-3600 cm⁻¹. | |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. | [6] |

PART 3: D-Erythronolactone as a Chiral Synthon in Organic Synthesis

The primary value of D-Erythronolactone in modern organic synthesis lies in its role as a chiral building block. Its rigid furanose-like structure, with well-defined stereochemistry, allows for the stereocontrolled synthesis of complex molecules.

The Protected Form: 2,3-O-Isopropylidene-D-erythronolactone

To facilitate selective reactions at the hydroxyl groups, D-Erythronolactone is often converted to its protected form, 2,3-O-isopropylidene-D-erythronolactone.[5] This derivative is a widely used intermediate in the synthesis of various natural products and their analogues. The isopropylidene group protects the cis-diol, allowing for transformations at other positions of the molecule.

Experimental Protocol: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone [1]

Materials:

-

Crude D-Erythronolactone (from the previous synthesis)

-

Acetone

-

Anhydrous magnesium sulfate

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate

-

Hexanes

Procedure:

-

To the solid residue containing D-Erythronolactone, add 175 mL of acetone and swirl to loosen the solids.

-

Add 50 g of anhydrous, powdered magnesium sulfate.

-

With vigorous stirring, add 350 mL of 2,2-dimethoxypropane in one portion.

-

Add 0.42 g of p-toluenesulfonic acid monohydrate to the stirred mixture at room temperature.

-

Blanket the slurry with nitrogen and stir at room temperature for 18 hours.

-

The reaction is quenched by the addition of 1.5 mL of triethylamine.

-

The mixture is filtered, and the solids are washed with acetone.

-

The combined filtrate and washes are concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The resulting oil is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added to induce precipitation.

-

The mixture is refrigerated to complete crystallization, and the white solid product is collected by filtration and dried under vacuum.

Applications in Natural Product Synthesis

The utility of D-Erythronolactone and its derivatives as chiral synthons is demonstrated in the total synthesis of numerous complex natural products. For instance, it has been employed as a precursor in the synthesis of leukotrienes, a family of inflammatory mediators, and various alkaloids.[3] The stereocenters present in D-Erythronolactone are strategically incorporated into the target molecule, significantly simplifying the synthetic route and ensuring the desired stereochemistry.

PART 4: Biological Activities of D-Erythronolactone

Beyond its role in organic synthesis, D-Erythronolactone has been reported to exhibit a range of biological activities, including antibacterial, antifungal, and antioxidant properties.[9] It has also been shown to stimulate collagen production, suggesting potential applications in wound healing and tissue repair.[9]

Mechanism of Antimicrobial Action

The precise mechanism of D-Erythronolactone's antimicrobial activity is an area of ongoing research. However, the general mechanism for the antimicrobial action of many lactones is believed to involve the alkylation of biological macromolecules.[3] The strained lactone ring is susceptible to nucleophilic attack by functional groups present in proteins and enzymes, such as the sulfhydryl group of cysteine residues. This covalent modification can lead to enzyme inactivation and disruption of essential cellular processes, ultimately resulting in microbial cell death.

Proposed Mechanism of Action

Caption: Proposed mechanism for the antimicrobial activity of D-Erythronolactone.

Conclusion and Future Directions

D-Erythronolactone, a seemingly simple molecule, has a rich history and continues to be a compound of significant interest in both synthetic and medicinal chemistry. Its ready availability from inexpensive precursors and its well-defined stereochemistry make it an invaluable tool for the construction of complex, enantiomerically pure molecules. While its biological activities are intriguing, further research is needed to fully elucidate the mechanisms of action and explore its therapeutic potential. The development of more efficient and sustainable synthetic routes to D-Erythronolactone and its derivatives will undoubtedly continue to be a focus of research, further expanding its utility in the years to come.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A Simple Route for Synthesis of 4-Phospho-D-Erythronate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral pool - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. glycodepot.com [glycodepot.com]

- 9. researchgate.net [researchgate.net]

- 10. D-Erythronolactone | 15667-21-7 | Benchchem [benchchem.com]

D-Erythronolactone natural occurrence and sources

An In-depth Technical Guide to D-Erythronolactone: Evaluating Its Elusive Natural Occurrence and Established Synthetic Utility

Executive Summary

D-Erythronolactone, a gamma-lactone derived from D-erythronic acid, presents a compelling case study in the nuanced distinction between reported biological presence and established natural occurrence. While recognized as a valuable chiral synthon in organic synthesis and a confirmed intermediate in specific bacterial metabolic pathways, its role as a widespread, naturally occurring compound in higher organisms is poorly substantiated. This guide provides a critical evaluation of the current evidence for its endogenous presence, juxtaposed with robust, field-proven methodologies for its chemical synthesis and analytical detection. We address the significant hypothesis that detection in biological matrices may often be an artifact of sample preparation, whereby the open-chain D-erythronic acid cyclizes under acidic conditions. For the researcher, scientist, and drug development professional, this document serves not as a catalog of natural sources, but as a technical manual for the synthesis, analysis, and informed investigation of D-Erythronolactone, emphasizing the causality behind experimental choices to ensure scientific integrity.

Part 1: Physicochemical Properties of D-Erythronolactone

A foundational understanding of D-Erythronolactone's properties is essential for its synthesis, purification, and analysis. It is a white crystalline solid with distinct stereochemistry that dictates its utility as a chiral building block.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O₄ | [1][2] |

| Molecular Weight | 118.09 g/mol | [1][2] |

| Melting Point | 100-102 °C (lit.) | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Soluble in water; slightly soluble in DMSO and Methanol | [1][3] |

| Specific Rotation [α] | -71° to -75° (c=1, H₂O) | [1][4] |

| IUPAC Name | (3R,4R)-3,4-dihydroxyoxolan-2-one | [2] |

Part 2: Endogenous Occurrence and Putative Natural Sources: A Critical Evaluation

The natural occurrence of D-Erythronolactone is a topic marked by sparse and inconclusive evidence. While databases list its presence in various biological contexts, these findings must be interpreted with significant caution due to the potential for artifact formation.

Human Metabolome: The Artifact Hypothesis

D-Erythronolactone has been identified in human urine, plasma, and cerebrospinal fluid.[5] However, a critical caveat is its relationship with D-erythronic acid, a known endogenous metabolite of carbohydrate metabolism.[6] 4-hydroxy acids, such as erythronic acid, are prone to intramolecular esterification (lactonization) to form a stable five-membered gamma-lactone ring under acidic conditions, which are common during sample extraction and analysis.[5] Therefore, it is highly plausible that D-Erythronolactone detected in metabolomic studies is not endogenously present in vivo but is formed from its precursor, D-erythronic acid, during the analytical workflow.[5]

Causality Insight: This artifact formation is a crucial consideration for any research aiming to quantify endogenous lactones. To ensure trustworthiness, protocols must be designed to maintain a neutral or basic pH throughout the extraction process to keep the hydroxy acid in its open-chain carboxylate form, thus preventing artificial cyclization.

Reported Occurrences in Nature

Despite the ambiguity, some databases report the presence of D-Erythronolactone in specific natural sources:

-

Plants: It has been reported in Capsicum annuum (bell pepper).[2]

-

Food Sources: The Human Metabolome Database (HMDB) lists several poultry species (e.g., pheasant, turkey, quail) as potential dietary sources.[5]

These reports require further validation using analytical methods specifically designed to mitigate artifact formation before D-Erythronolactone can be definitively classified as a natural constituent of these sources.

Hypothesized Biosynthetic Relationship

D-Erythronic acid is a metabolite linked to the pentose phosphate pathway.[6] Its lactone form, D-Erythronolactone, would exist in equilibrium with the open-chain acid, with the equilibrium position heavily influenced by pH.

Caption: Role of D-Erythronolactone as a precursor in the bacterial Vitamin B6 pathway.

Part 4: Chemical Synthesis: The Primary Source for Research and Development

Given the lack of reliable natural sources, chemical synthesis is the exclusive method for obtaining D-Erythronolactone for research and commercial purposes. Syntheses typically leverage readily available carbohydrates from the chiral pool.

Protocol 1: Synthesis from D-Isoascorbic Acid (Erythorbic Acid)

This method involves the oxidative cleavage of the C4-C5 side chain of D-isoascorbic acid, an epimer of Vitamin C. It is a well-established and efficient route. [7][8] Principle: The reaction proceeds via the formation of a sodium ascorbate salt, followed by controlled oxidation with hydrogen peroxide. The reaction mixture is then acidified to promote lactonization and ring closure, yielding D-Erythronolactone. [7][8] Step-by-Step Methodology:

-

Salt Formation: Dissolve D-isoascorbic acid in deionized water in a reaction vessel equipped with cooling and a pH probe.

-

Cool the solution to 0-5 °C. Slowly add a solution of sodium carbonate to adjust the pH to a stable, slightly basic value, forming sodium isoascorbate in situ. [8]Causality: This step deprotonates the acidic enol, making it susceptible to oxidation.

-

Oxidation: While maintaining the temperature at 40 °C, slowly add 30% hydrogen peroxide (H₂O₂) dropwise. The reaction is exothermic and requires careful temperature control. [8]Causality: H₂O₂ acts as the oxidant, cleaving the carbon-carbon double bond in the isoascorbate ring structure.

-

Quenching: After the reaction is complete (monitored by TLC or HPLC), decompose any excess hydrogen peroxide by adding a suitable quenching agent (e.g., sodium sulfite) until a peroxide test strip is negative.

-

Acidification and Lactonization: Cool the reaction mixture and cautiously acidify to pH 1-2 with 6N hydrochloric acid. [9]Causality: Acidification protonates the intermediate carboxylate and catalyzes the intramolecular cyclization to form the stable gamma-lactone.

-

Extraction & Purification: Concentrate the acidic solution under reduced pressure. The resulting residue, containing the product and salts, is triturated repeatedly with ethyl acetate to extract the D-Erythronolactone. [8][9]The combined organic extracts are dried, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization.

Caption: Workflow for the synthesis of D-Erythronolactone from D-Isoascorbic Acid.

Protocol 2: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone

Protecting the cis-diol of D-Erythronolactone as an acetonide is a common strategy to create a stable, versatile chiral intermediate for further synthesis. [7][9] Principle: The reaction uses acetone in the presence of an acid catalyst and a dehydrating agent to form the five-membered dioxolane ring across the C2 and C3 hydroxyl groups.

Step-by-Step Methodology:

-

Setup: Suspend the crude D-Erythronolactone solid in acetone.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Dehydration: Add a dehydrating agent, such as 2,2-dimethoxypropane, to drive the equilibrium towards the protected product by consuming the water byproduct.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Neutralization: Quench the reaction by adding a base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

-

Purification: Extract the product into an organic solvent, wash the organic layer, dry it, and concentrate it. The final product can be purified by column chromatography or recrystallization to yield 2,3-O-Isopropylidene-D-erythronolactone as a white solid. [10]

Part 5: Analytical Methodologies for Detection and Quantification

A self-validating analytical protocol for D-Erythronolactone must be capable of distinguishing it from its open-chain precursor, D-erythronic acid, to prevent reporting false positives.

Protocol 3: A General Workflow for Quantification using HPLC-MS/MS

Principle: This method uses the high selectivity of tandem mass spectrometry (MS/MS) and the separation power of high-performance liquid chromatography (HPLC) for sensitive and specific quantification. The key is a sample preparation protocol that avoids acidic conditions.

Step-by-Step Methodology:

-

Sample Preparation (Critical Step):

-

Thaw biological samples (e.g., plasma, urine) on ice.

-

Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile or methanol containing an internal standard. Maintain the sample on ice.

-

Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4 °C.

-

Transfer the supernatant to a new tube. Crucially, do not add acid at this stage. The pH should remain near neutral.

-

Evaporate the solvent under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically suitable. For improved retention of this polar analyte, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be employed.

-

Mobile Phase: A gradient of water and acetonitrile/methanol, often with a neutral or slightly basic buffer additive like ammonium acetate or ammonium bicarbonate, is used. Avoid acidic modifiers like formic or acetic acid if D-erythronic acid is also a target analyte.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative mode is preferred, as it will detect the deprotonated molecule [M-H]⁻ for both the lactone and the acid.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

-

MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing a pure standard of D-Erythronolactone. For example, a precursor ion of m/z 117.0 [M-H]⁻ could fragment to specific product ions upon collision-induced dissociation.

-

-

Quantification: Create a calibration curve using a pure analytical standard of D-Erythronolactone and a suitable internal standard. Quantify the analyte in the unknown samples by comparing its peak area ratio to the internal standard against the calibration curve.

Caption: Analytical workflow for the robust quantification of D-Erythronolactone.

Conclusion and Future Directions

D-Erythronolactone is a molecule of significant utility, primarily as a chiral building block sourced through reliable and scalable chemical synthesis. [3][7]Its confirmed role as a precursor in bacterial vitamin B6 synthesis provides a clear, albeit specific, biological context. [11]However, its status as a naturally occurring endogenous metabolite in eukaryotes remains ambiguous. The strong potential for its formation as an analytical artifact from D-erythronic acid necessitates a re-evaluation of historical metabolomic data and the application of rigorously controlled analytical protocols in future studies.

Future research should focus on employing pH-neutral extraction and separation techniques to definitively probe the in vivo presence of D-Erythronolactone. Such studies would finally clarify whether this lactone plays a physiological role or if its presence in the scientific literature is largely a testament to its chemical stability and the conditions of its analysis.

References

-

2,3-O-Isopropylidene-D-erythronolactone. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]

-

D-ERYTHRONIC ACID GAMMA-LACTONE. (2024, April 9). ChemBK. Retrieved January 5, 2026, from [Link]

-

Blacker, A. J., et al. (2012). Multikilogram Synthesis of 4-d-Erythronolactone via Batch and Continuous Processing. Organic Process Research & Development. Retrieved January 5, 2026, from [Link]

-

Reddy, P. G., et al. (2007). A Simple Route for Synthesis of 4-Phospho-D-Erythronate. PMC - NIH. Retrieved January 5, 2026, from [Link]

-

Erythrono-1,4-lactone | C4H6O4. (n.d.). PubChem - NIH. Retrieved January 5, 2026, from [Link]

-

Erythrono-1,4-lactone (HMDB0000349). (n.d.). Human Metabolome Database. Retrieved January 5, 2026, from [Link]

-

Erythronic acid | C4H8O5. (n.d.). PubChem - NIH. Retrieved January 5, 2026, from [Link]

-

Erythronic acid (HMDB0000613). (n.d.). Human Metabolome Database. Retrieved January 5, 2026, from [Link]

-

D-erythronic acid (CHEBI:37655). (n.d.). EMBL-EBI. Retrieved January 5, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. glycodepot.com [glycodepot.com]

- 4. D-Erythronolactone | 15667-21-7 | TCI AMERICA [tcichemicals.com]

- 5. Human Metabolome Database: Showing metabocard for Erythrono-1,4-lactone (HMDB0000349) [hmdb.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. D-Erythronolactone | 15667-21-7 | Benchchem [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemimpex.com [chemimpex.com]

- 11. A Simple Route for Synthesis of 4-Phospho-D-Erythronate - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemistry of D-Erythronolactone: A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the stereochemistry of D-Erythronolactone, a versatile chiral building block with significant applications in medicinal chemistry and organic synthesis. We will delve into the fundamental principles governing its three-dimensional structure, the experimental methodologies for its characterization, and the profound implications of its stereochemical integrity in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this crucial synthon.

Introduction: The Significance of Chirality in Drug Design

The biological activity of a pharmaceutical agent is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the stereocontrolled synthesis of drug candidates is a cornerstone of modern drug development. D-Erythronolactone, with its defined stereocenters, serves as an invaluable starting material for introducing specific chirality into target molecules, making a comprehensive understanding of its stereochemistry paramount.[1]

Unraveling the Three-Dimensional Architecture of D-Erythronolactone

D-Erythronolactone, systematically named (3R,4R)-3,4-dihydroxyoxolan-2-one, is a γ-lactone derived from erythronic acid.[2] Its structure is characterized by a five-membered ring containing two contiguous stereocenters at the C3 and C4 positions.

Absolute and Relative Configuration

The designation "D" in D-Erythronolactone refers to its relationship to D-glyceraldehyde, a convention in carbohydrate chemistry.[3] The absolute configuration of the stereocenters is defined by the Cahn-Ingold-Prelog priority rules as (3R, 4R).[2][4][5] This means that when viewing the molecule with the lowest priority substituent pointing away, the sequence from the highest to the lowest priority of the remaining substituents follows a clockwise direction for both the C3 and C4 carbons.

The relative configuration of the two hydroxyl groups is cis, meaning they are on the same side of the lactone ring. This cis arrangement is a key feature influencing the molecule's reactivity and conformational preferences.

dot graph D_Erythronolactone_Structure { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

C1 [label="O", pos="0,1.2!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, style=filled]; C2 [label="C=O", pos="0,0!", fillcolor="#F1F3F4"]; C3 [label="C", pos="-1,-0.8!"]; C4 [label="C", pos="1,-0.8!"]; O5 [label="O", pos="0,-1.8!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, style=filled];

H3 [label="H", pos="-1.5,-0.2!"]; OH3 [label="OH", pos="-1.5,-1.4!"]; H4 [label="H", pos="1.5,-0.2!"]; OH4 [label="OH", pos="1.5,-1.4!"];

C2 -- C1; C2 -- C3; C3 -- C4; C4 -- O5; O5 -- C1;

C3 -- H3; C3 -- OH3; C4 -- H4; C4 -- OH4;

label="D-Erythronolactone (3R,4R)"; labelloc="b"; fontsize=12; } dot Figure 1: 2D structure of D-Erythronolactone with stereochemistry.

Conformational Analysis

The five-membered ring of D-Erythronolactone is not planar and exists in various puckered conformations to relieve ring strain. The two primary conformations are the envelope (E) and twist (T) forms. The relative stability of these conformers is influenced by the steric and electronic interactions of the substituents. Computational studies and spectroscopic data suggest a dynamic equilibrium between different conformations in solution, with the specific solvent playing a significant role in the conformational landscape.[6] Understanding the preferred conformation is crucial as it dictates the accessibility of different faces of the molecule for chemical reactions.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure D-Erythronolactone is critical for its application as a chiral synthon. Several synthetic routes have been established, primarily leveraging the "chiral pool" – readily available, enantiomerically pure natural products.

Established Synthetic Routes

Common starting materials for the synthesis of D-Erythronolactone include:

-

D-Isoascorbic Acid (Erythorbic Acid): This is a widely used precursor, involving the oxidative cleavage of the two-carbon side chain.[1][7]

-

D-Gluconic acid lactone: This method involves a dehydration reaction.[1][4]

-

Other Carbohydrates: Syntheses starting from D-ribose, L-rhamnose, and D-glucose have also been reported, though they may involve more steps and potentially lower overall yields.[1][7]

The choice of synthetic route often depends on factors such as the availability and cost of the starting material, scalability, and the desired purity of the final product.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Chiral Pool Precursor\n(e.g., D-Isoascorbic Acid)"]; Step1 [label="Oxidative Cleavage"]; Intermediate [label="Intermediate Products"]; Step2 [label="Purification\n(Recrystallization/Chromatography)"]; End [label="D-Erythronolactone"];

Start -> Step1 -> Intermediate -> Step2 -> End; } dot Figure 2: Generalized workflow for the synthesis of D-Erythronolactone.

Experimental Determination of Stereochemistry

The unambiguous determination of the absolute and relative stereochemistry of D-Erythronolactone and its derivatives is essential. A combination of spectroscopic and analytical techniques is employed for this purpose.

Chiroptical Properties: Optical Rotation

Chiral molecules have the ability to rotate the plane of polarized light. This property, known as optical activity, is a fundamental characteristic used to distinguish between enantiomers. D-Erythronolactone is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). The specific rotation ([α]) is a standardized measure of this rotation.

| Compound | Specific Rotation ([α]D) | Conditions |

| D-Erythronolactone | -71° to -72.8° | c=1 in H₂O, at 20-25°C |

Data compiled from various sources.[7][8]

Protocol for Polarimetry:

-

Sample Preparation: Accurately weigh a sample of D-Erythronolactone and dissolve it in a known volume of deionized water to achieve a concentration of approximately 1 g/100 mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank (deionized water).

-

Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Measure the optical rotation at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20°C).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

The sign and magnitude of the optical rotation provide a critical preliminary assessment of the enantiomeric purity of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule.[9][10] For D-Erythronolactone, ¹H and ¹³C NMR provide detailed information about the local chemical environment of each atom.

Key NMR Observables for Stereochemical Assignment:

-

Coupling Constants (J-values): The magnitude of the coupling constant between the protons on C3 and C4 can provide information about their dihedral angle, which is related to the cis or trans relationship of the substituents.

-

Nuclear Overhauser Effect (NOE): NOE experiments can reveal through-space proximity between protons. For D-Erythronolactone, an NOE between the protons on C3 and C4 would provide strong evidence for their cis relationship.[11]

-

Chiral Shift Reagents: In cases where the NMR spectra of enantiomers are identical, chiral shift reagents can be used to form transient diastereomeric complexes, which will have distinct NMR spectra, allowing for the determination of enantiomeric excess.[12]

Generalized Protocol for 1D and 2D NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire a suite of NMR spectra, including:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY) to establish proton-proton couplings.

-

Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine spatial proximities.

-

-

Data Analysis: Analyze the spectra to assign all proton and carbon signals and interpret the coupling constants and NOE correlations to confirm the relative stereochemistry.

dot graph NMR_Workflow { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Sample [label="D-Erythronolactone Sample"]; NMR_Acquisition [label="1D & 2D NMR Data Acquisition\n(¹H, ¹³C, COSY, HSQC, NOESY)"]; Spectral_Analysis [label="Spectral Analysis\n(Chemical Shifts, Coupling Constants, NOEs)"]; Structure_Confirmation [label="Confirmation of Relative Stereochemistry"];

Sample -> NMR_Acquisition -> Spectral_Analysis -> Structure_Confirmation; } dot Figure 3: Workflow for NMR-based stereochemical analysis.

X-ray Crystallography: The Definitive Method for Absolute Configuration

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule, providing unambiguous information about bond lengths, bond angles, and, most importantly, the absolute configuration of all stereocenters.[13][14][15] The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[16]

While a powerful technique, obtaining single crystals of sufficient quality can be a significant challenge. However, when successful, the resulting crystal structure provides irrefutable evidence of the molecule's stereochemistry.

D-Erythronolactone as a Chiral Synthon in Drug Development

The well-defined stereochemistry of D-Erythronolactone makes it a valuable chiral building block for the synthesis of a wide range of complex molecules, including natural products and pharmaceuticals.[1][7] Its two hydroxyl groups and lactone functionality provide multiple sites for chemical modification, allowing for the stereoselective introduction of new functionalities.

Applications in Synthesis:

-

Precursor to other chiral molecules: D-Erythronolactone can be readily converted to other useful chiral synthons, such as 2,3-O-isopropylidene-D-erythrose.[7]

-

Synthesis of natural products: It has been employed in the total synthesis of various natural products, including leukotrienes and pyrrolizidine alkaloids.[1][7]

-

Biochemical studies: D-Erythronolactone is a precursor for the synthesis of 4-phospho-D-erythronate, an intermediate in the biosynthesis of pyridoxal 5'-phosphate (the active form of vitamin B6) in some bacteria.[1][17]

The use of D-Erythronolactone ensures the transfer of its specific chirality to the target molecule, a critical aspect of asymmetric synthesis.

Conclusion

D-Erythronolactone is more than just a simple chemical; it is a powerful tool in the arsenal of the medicinal chemist. Its well-defined (3R,4R) stereochemistry, coupled with its versatile chemical functionality, makes it an indispensable chiral building block. A thorough understanding of its three-dimensional structure, the methods for its stereocontrolled synthesis, and the analytical techniques for its characterization is fundamental for its effective application in the development of new, stereochemically pure therapeutic agents. This guide has provided a comprehensive overview of these critical aspects, empowering researchers to leverage the full potential of this important chiral synthon.

References

- D-Erythronolactone - glycodepot.com. (URL: )

- D-Erythronolactone | 15667-21-7 - Benchchem. (URL: )

- 2,3-o-isopropylidene-d-erythronolactone - Organic Syntheses Procedure. (URL: )

- A Simple Route for Synthesis of 4-Phospho-D-Erythron

- D-ERYTHRONIC ACID GAMMA-LACTONE - ChemBK. (URL: )

- Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral. (URL: )

- Analysis of 7-Membered Lactones by Computational NMR Methods.

- NMR spectral assignment of lactone pheromone components emitted by Caribbean and Mexican fruit flies. (1993) | John D.

- Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three closely related sesquiterpene lactones - PubMed. (URL: )

- Spectral Assignments and Reference Data Reassignment of NMR spectra and conformational study of the sesquiterpene lactone goyazensolide | Request PDF - ResearchG

- Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem - NIH. (URL: )

- Showing metabocard for Erythrono-1,4-lactone (HMDB0000349)

- Conformational analysis using our distances (red). The y-axis shows the...

- Multikilogram Synthesis of 4-d-Erythronolactone via B

- Multikilogram Synthesis of 4-D-Erythronolactone via Batch and Continuous Processing | Request PDF - ResearchG

-

Absolute configuration - Wikipedia. (URL: [Link])

-

X-ray crystallography - Wikipedia. (URL: [Link])

-

Conformations and structure studies of sugar lactones. Part III. The composition and conformation of D-mannurono-gamma-lactone in solution, and the structural analysis of its beta anomer in the solid state - PubMed. (URL: [Link])

-

Absolute Configuration - Stereochemical and Conformational Isomerism | Organic Chemistry - Pharmacy 180. (URL: [Link])

-

SC10. Diastereomers and Physical Properties - Stereochemistry. (URL: [Link])

-

x Ray crystallography - PMC - PubMed Central - NIH. (URL: [Link])

-

Illustrated Glossary of Organic Chemistry - Absolute Configuration. (URL: [Link])

-

Conformational study of the open-chain and furanose structures of D-erythrose and D-threose - PubMed. (URL: [Link])

-

Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. (URL: [Link])

-

Absolute Configuration - R-S Sequence Rules - Chemistry LibreTexts. (URL: [Link])

-

Recent developments in the chiroptical properties of chiral plasmonic gold nanostructures: bioanalytical applications - NIH. (URL: [Link])

-

a. Are d-erythrose and l-erythrose enantiomers or diastereomers? b. Are l-erythrose and l-threose enantiomers or diastereomers? - Pearson. (URL: [Link])

-

X-Ray Crystallography | Structural Biology Animation for CSIR NET & Life Science Exams - YouTube. (URL: [Link])

-

Stereoisomers, enantiomers, diastereomers, constitutional isomers and meso compounds (video) | Khan Academy. (URL: [Link])

-

(PDF) Chiroptical Studies of Flavanone - ResearchGate. (URL: [Link])

-

X-ray macromolecular crystallography: an overview - Moodle@Units. (URL: [Link])

-

Diastereomer - Wikipedia. (URL: [Link])

-

Figure 1 from Conformational study of the open-chain and furanose structures of D-erythrose and D-threose. | Semantic Scholar. (URL: [Link])

-

Chiroptical, morphological and conducting properties of chiral nematic mesoporous cellulose/polypyrrole composite films - Journal of Materials Chemistry A (RSC Publishing). (URL: [Link])

-

Stereocontrolled Synthesis and Conformational Analysis of a Series of Disaccharides α,β-d-GlcA-(1→3)-α-L-Fuc - MDPI. (URL: [Link])

Sources

- 1. D-Erythronolactone | 15667-21-7 | Benchchem [benchchem.com]

- 2. Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Absolute configuration - Wikipedia [en.wikipedia.org]

- 4. glycodepot.com [glycodepot.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Conformations and structure studies of sugar lactones. Part III. The composition and conformation of D-mannurono-gamma-lactone in solution, and the structural analysis of its beta anomer in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chembk.com [chembk.com]

- 9. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three closely related sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rigaku.com [rigaku.com]

- 16. m.youtube.com [m.youtube.com]

- 17. A Simple Route for Synthesis of 4-Phospho-D-Erythronate - PMC [pmc.ncbi.nlm.nih.gov]

D-Erythronolactone and its derivatives

An In-Depth Technical Guide to D-Erythronolactone and its Derivatives

Abstract

D-Erythronolactone, a cyclic monosaccharide and a member of the butan-4-olide family, serves as a pivotal chiral building block in modern organic synthesis.[1][2] Its unique stereochemistry and versatile functionality make it an invaluable precursor for the enantioselective synthesis of complex natural products and pharmacologically active molecules.[3] This guide provides a comprehensive technical overview of D-Erythronolactone, covering its fundamental physicochemical properties, established synthetic methodologies, and the preparation of its key derivatives. Furthermore, it delves into its applications as a chiral synthon and explores its documented biological activities, offering insights for researchers, scientists, and professionals in drug development. Detailed experimental protocols and process workflows are included to bridge theoretical knowledge with practical application.

Physicochemical Properties of D-Erythronolactone

D-Erythronolactone, systematically named (3R,4R)-3,4-dihydroxyoxolan-2-one, is a white crystalline solid.[2][4] Its polarity, conferred by the two hydroxyl groups and the lactone ring, dictates its solubility primarily in water and polar organic solvents like methanol and DMSO.[1][4] The stability of the five-membered lactone ring is a key feature, though it can be hydrolyzed under basic conditions.[1]

Table 1: Core Physicochemical Data for D-Erythronolactone

| Property | Value | Source(s) |

| CAS Number | 15667-21-7 | [1][5] |

| Molecular Formula | C₄H₆O₄ | [2][4] |

| Molecular Weight | 118.09 g/mol | [1][2] |

| IUPAC Name | (3R,4R)-3,4-dihydroxyoxolan-2-one | [1][2] |

| Melting Point | 100-105 °C | [4][5][6][7] |

| Boiling Point | ~340 °C (est.) | [1] |

| Solubility | 674 mg/mL in water at 25°C | [1] |

| Optical Rotation [α]²⁰/D | -71° to -73.2° (c=1 in H₂O) | [5][6] |

| Appearance | White to off-white crystalline solid | [4] |

Synthesis of D-Erythronolactone

While D-Erythronolactone can be synthesized from various precursors like D-ribose or D-glucose, these routes often involve multiple steps and yield modest results.[6] A highly efficient and widely adopted method is the oxidative degradation of D-isoascorbic acid (erythorbic acid), a readily available and inexpensive starting material.[6][8] This approach provides a direct and scalable pathway to the target molecule.

Synthesis Workflow from D-Isoascorbic Acid

The conversion involves the oxidative cleavage of the double bond in D-isoascorbic acid. This process can be achieved using reagents like ozone or, more commonly in scaled-up processes, through a controlled reaction with hydrogen peroxide in the presence of a base.[8] The resulting intermediate is then lactonized to yield D-Erythronolactone.

Caption: High-level workflow for the synthesis of D-Erythronolactone.

Detailed Experimental Protocol: Synthesis from D-Isoascorbic Acid

This protocol is adapted from established literature procedures for laboratory-scale synthesis.[6][8] The rationale for using a carbonate solution is to maintain a basic pH, which facilitates the oxidative cleavage while minimizing side reactions. The final purification by recrystallization from ethyl acetate is effective for removing inorganic byproducts like sodium chloride and oxalic acid.[8]

Materials:

-

D-Isoascorbic Acid

-

Sodium Carbonate (Na₂CO₃)

-

30% Hydrogen Peroxide (H₂O₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Deionized Water

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, dissolve D-isoascorbic acid in a solution of sodium carbonate in deionized water.

-

Oxidation: Slowly add 30% hydrogen peroxide to the cooled solution while maintaining the temperature below 10°C. The slow addition is critical to control the exothermic reaction.

-

Quenching & Acidification: After the addition is complete, allow the mixture to stir for 1-2 hours. Carefully acidify the solution with concentrated HCl to a pH of ~2. This step protonates the intermediate and prepares it for extraction.

-

Workup: Concentrate the aqueous solution under reduced pressure to obtain a semi-solid residue.

-

Extraction & Purification: Triturate the residue with hot ethyl acetate multiple times to extract the product, leaving behind inorganic salts.[6][8]

-

Crystallization: Combine the ethyl acetate fractions, concentrate the volume, and cool to induce crystallization.

-

Isolation: Filter the resulting white crystals, wash with cold ethyl acetate, and dry under vacuum to yield pure D-Erythronolactone.

-

Characterization: Confirm the identity and purity of the product using NMR spectroscopy, mass spectrometry, and by measuring its melting point and specific rotation.[1][2]

Key Derivatives and Their Synthesis

The true synthetic utility of D-Erythronolactone lies in its derivatization, which allows for regioselective manipulation of its functional groups.

2,3-O-Isopropylidene-D-erythronolactone

Protecting the cis-diol as an acetonide is a cornerstone strategy in carbohydrate chemistry. The resulting 2,3-O-Isopropylidene derivative is more soluble in organic solvents and allows for selective reactions at other positions. This derivative is a crucial intermediate for synthesizing molecules like leukotrienes and pyrrolizidine alkaloids.[3][6]

Caption: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone.

Protocol: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone

This procedure utilizes 2,2-dimethoxypropane as both a reagent and a water scavenger, driving the equilibrium towards the protected product.[6]

Materials:

-

D-Erythronolactone

-

2,2-Dimethoxypropane

-

Acetone (anhydrous)

-

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

-

Triethylamine

-

Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

-

Reaction: Suspend D-Erythronolactone in anhydrous acetone. Add 2,2-dimethoxypropane and a catalytic amount of p-TsOH.

-

Monitoring: Stir the mixture at room temperature. The reaction can be monitored by TLC until the starting material is consumed.

-

Quenching: Neutralize the acid catalyst by adding triethylamine.

-